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molecular formula C6H4INO2 B1312607 3-Iodopicolinic acid CAS No. 73841-32-4

3-Iodopicolinic acid

Cat. No. B1312607
M. Wt: 249.01 g/mol
InChI Key: NBPSOUHMLHTKID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07378426B2

Procedure details

Compound 51A (10 mg, 10%) was prepared from 3-iodo-pyridine-2-carboxylic acid (100 mg, 0.4 mmol) ) using a procedure similar to the synthesis of 1A. HPLC Rt=0.3 min
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
10%

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[C:3]([C:8](O)=[O:9])=[N:4][CH:5]=[CH:6][CH:7]=1.ClC1C(CO)=CC(F)=C(Cl)N=1>>[I:1][C:2]1[C:3]([CH2:8][OH:9])=[N:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
IC=1C(=NC=CC1)C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC(=C(C=C1CO)F)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
IC=1C(=NC=CC1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 10 mg
YIELD: PERCENTYIELD 10%
YIELD: CALCULATEDPERCENTYIELD 10.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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